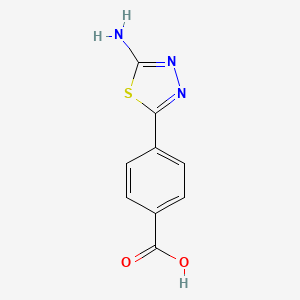
4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The pyrimidine ring, in particular, would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, it’s difficult to say without more specific information. The presence of the pyrimidine ring suggests that it might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its size, shape, functional groups, and aromaticity would all contribute to its properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: Research has explored the synthesis of various pyrimidine derivatives, demonstrating the utility of these compounds in developing new chemical entities with potential biological activities. For example, synthesis techniques often involve the reaction of pyrimidines with different reagents to introduce various functional groups, which can alter their physical, chemical, and biological properties (Ji, 2006).
- Crystal Structure: Detailed crystallographic analysis provides insights into the molecular structure of pyrimidine derivatives. Understanding the crystal structure is crucial for the rational design of compounds with desired properties, such as increased stability, solubility, or specific interactions with biological targets (Richter et al., 2023).
Potential Biological Activities
- Antimicrobial and Antitumor Activities: Some pyrimidine derivatives have been studied for their antimicrobial and antitumor activities. These studies often involve synthesizing a series of compounds and evaluating their efficacy against various bacterial, fungal, and cancer cell lines. For instance, certain pyrazolopyridine derivatives have shown promising antioxidant, antitumor, and antimicrobial activities, indicating the potential of pyrimidine-based compounds in developing new therapeutic agents (El‐Borai et al., 2013).
- Enzyme Inhibition: Pyrimidine derivatives have also been investigated as enzyme inhibitors. For example, research on amino pyridines and amino pyrimidines has identified compounds with selective inhibitory activity against specific enzymes, highlighting the potential for developing targeted therapeutic agents (Connolly et al., 2004).
Chemical Properties and Applications
- Non-Linear Optical (NLO) Properties: The investigation of NLO properties and molecular docking analyses of pyrimidine derivatives can provide valuable information for the development of materials with potential applications in optoelectronics and as anticancer agents. Such studies often include computational chemistry methods to predict and understand the compounds' behaviors (Jayarajan et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of the compound “4-((2-methylpyrimidin-4-yl)oxy)-N-phenethylpiperidine-1-carboxamide” are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects several biochemical pathways. These pathways are primarily involved in cell growth, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cellular behavior and potentially halt the growth of cancer cells .
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to changes in cell growth, differentiation, migration, and metabolism . This disruption can potentially halt the growth of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15-20-12-8-18(22-15)25-17-9-13-23(14-10-17)19(24)21-11-7-16-5-3-2-4-6-16/h2-6,8,12,17H,7,9-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEJFOOMPWACRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

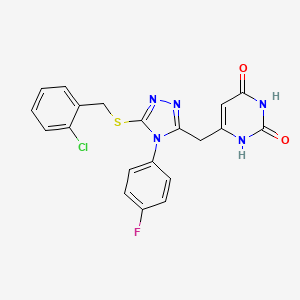
![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)
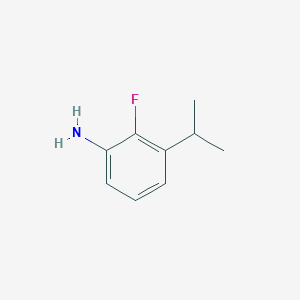
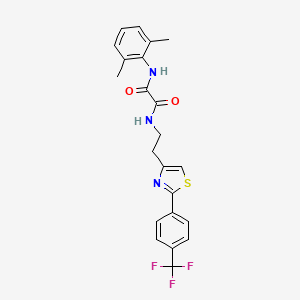
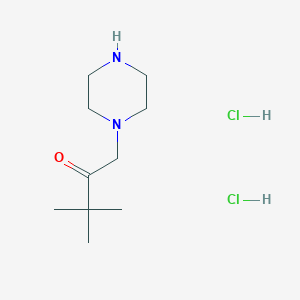
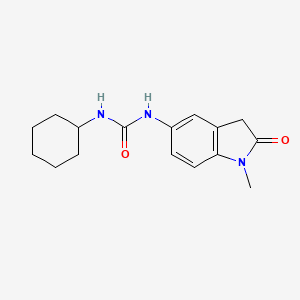
![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)
![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
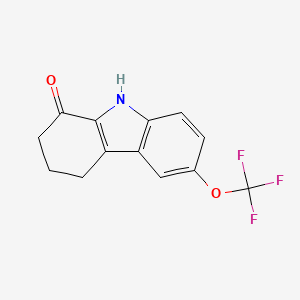
![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)
